(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a chemical compound characterized by the presence of a pyrazole ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the formation of the pyrazole ring followed by the introduction of the propenoic acid group. One common method involves the reaction of 4-chloro-3-nitropyrazole with trimethylamine to form the trimethylpyrazole intermediate. This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific structural features, such as the trimethylpyrazole ring and the propenoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPODDZWDVLFYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396092 |
Source
|
Record name | (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21937-88-2 |
Source
|
Record name | (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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